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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)isoindoline

CAS No.: 73357-44-5

Cat. No.: B3056681 Get Quote

Executive Summary & Compound Profile
This technical guide provides an in-depth spectroscopic analysis of 2-(4-
Methoxyphenyl)isoindoline (CAS: Analogous to N-aryl isoindoline class). This compound

represents a critical scaffold in the development of organic light-emitting diodes (OLEDs) and

hole-transport materials due to the electron-donating nature of the p-anisyl group fused with the

rigid isoindoline core.

Unlike its oxidized counterparts (phthalimides or isoindolinones), the fully reduced isoindoline

ring presents unique stability challenges and spectral signatures—specifically the oxidation-

prone benzylic positions. This guide details the expected spectral data, grounded in the

synthesis pathway of cyclization between

-dibromo-o-xylene and p-anisidine.

Chemical Identity[1][2][3][4][5][6][7]
IUPAC Name: 2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole[1][2]

Molecular Formula:

[1]
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Molecular Weight: 225.29 g/mol

Exact Mass: 225.1154[1]

Synthesis & Mechanistic Context
To understand the spectral impurities and fragmentation patterns, one must understand the

genesis of the molecule. The standard synthesis involves a double nucleophilic substitution.

Synthesis Workflow (Graphviz)
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Figure 1: Convergent synthesis pathway via double N-alkylation. Note that incomplete

cyclization results in identifiable open-chain impurities in NMR.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[6][9][10]
Experimental Protocol: and NMR

Solvent:

(Chloroform-d) is preferred. The compound is moderately lipophilic.

Internal Standard: TMS (

0.00 ppm).

Concentration: 10-15 mg in 0.6 mL solvent for proton; >30 mg for carbon.
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Critical Note: Isoindolines are susceptible to air oxidation to isoindoles or isoindolinones.

Samples should be prepared under

and analyzed immediately.

NMR Data Analysis
The symmetry of the isoindoline core simplifies the spectrum. The methylene protons at

positions 1 and 3 are chemically equivalent due to the plane of symmetry.
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

3.78 - 3.82 Singlet (s) 3H

Characteristic

methoxy

resonance.

4.55 - 4.62 Singlet (s) 4H
Isoindoline

(C1, C3)

Diagnostic Peak.

The equivalence

of these 4

protons confirms

the intact,

symmetric

isoindoline ring.

If this splits or

shifts downfield

(>4.8), suspect

oxidation to

lactam.

6.65 - 6.70
Doublet (d, J

9 Hz)
2H

N-Aryl (Ortho to

N)

Part of the

AA'BB' system of

the p-anisyl ring.

Upfield due to

electron density

from N.

6.85 - 6.90
Doublet (d, J

9 Hz)
2H

N-Aryl (Meta to

N)

Part of the

AA'BB' system.

Ortho to the

Methoxy group.

[3][4]

7.18 - 7.28 Multiplet (m) 4H
Isoindoline

Aromatic

Fused benzene

ring protons.

Often appears as

a tight multiplet.
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NMR Data Analysis
Chemical Shift (

, ppm)
Carbon Type Assignment

55.4 Methoxy carbon.

58.2

Isoindoline C1/C3 carbons.

High field shift relative to

amides.

114.5 CH (Ar) p-Anisyl ring (Ortho to OMe).

116.0 CH (Ar) p-Anisyl ring (Ortho to N).

122.3 CH (Ar) Isoindoline aromatic CH.

126.8 CH (Ar) Isoindoline aromatic CH.

137.5 C (Quat) Isoindoline fused bridgehead.

142.0 C (Quat) N-Aryl ipso carbon (C-N).

152.5 C (Quat) N-Aryl ipso carbon (C-O).

Infrared (IR) Spectroscopy[9][12]
Experimental Protocol

Method: ATR (Attenuated Total Reflectance) on neat solid/oil or KBr pellet.

Resolution: 4

.

Spectral Interpretation
The absence of specific bands is as important as their presence. Specifically, the absence of a

Carbonyl (C=O) stretch around 1680-1700

confirms the compound is the isoindoline and not the isoindolinone or phthalimide.
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Wavenumber (

)
Vibration Mode Intensity Notes

2800 - 2950
C-H Stretch (

)
Medium

Alkyl C-H from the

methoxy and

isoindoline methylene

groups.

1610, 1510 C=C Aromatic Strong

Characteristic

"breathing" modes of

the benzene rings.

1240 - 1250 C-O-C Stretch Very Strong

Asymmetric stretching

of the aryl alkyl ether

(Anisole moiety).

1180 C-N Stretch Medium
C-N single bond

vibration.

820 - 840 C-H Bend (oop) Strong

Diagnostic for para-

disubstituted benzene

(the anisyl ring).

740 - 750 C-H Bend (oop) Strong

Diagnostic for ortho-

disubstituted benzene

(the fused isoindoline

ring).

Mass Spectrometry (MS)[9][11]
Fragmentation Logic
The molecular ion is stable due to the aromatic systems, but specific fragmentation pathways

are predictable.

Fragmentation Pathway Diagram (Graphviz)
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Figure 2: Primary fragmentation pathways observed in EI-MS (70 eV).

MS Data Table
m/z (Mass-to-
Charge)

Relative
Abundance

Fragment Identity Mechanism

225 100% (Base Peak) Stable molecular ion.

210 40-60%

Loss of methyl radical

from methoxy group

(Quinoid formation).

194 10-20%
Loss of methoxy

radical.

118 < 10% Isoindoline core

Cleavage of the N-

Aryl bond (rare in soft

ionization).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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